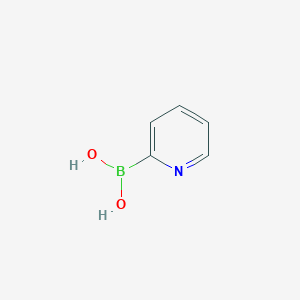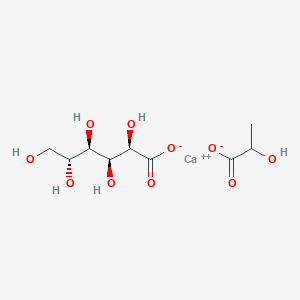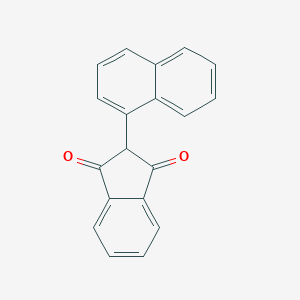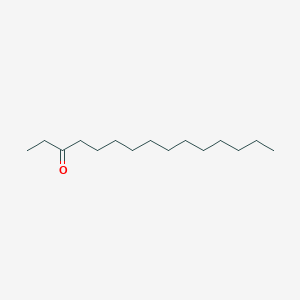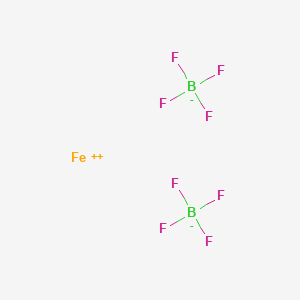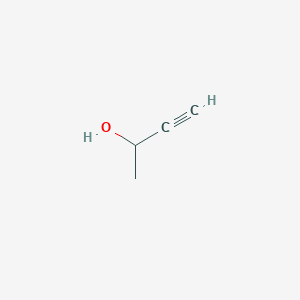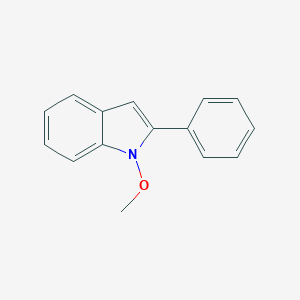
1-Methoxy-2-phenyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-phenyl-1H-indole, also known as 1-MeO-2-Phenyl-1-Indole or 1-Me-2-Phenyl-1-Indole, is a chemical compound that belongs to the class of indole derivatives. This compound has gained significant attention in scientific research due to its potential pharmacological properties, including its effects on the central nervous system.
Wirkmechanismus
1-Methoxy-2-phenyl-1H-indole acts as a partial agonist at the 5-HT2A receptor, which means that it activates the receptor but not to the same extent as a full agonist. This activation leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
Studies have shown that 1-Methoxy-2-phenyl-1H-indole has a range of biochemical and physiological effects. It has been found to increase the levels of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. It has also been found to have anti-inflammatory and neuroprotective effects, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methoxy-2-phenyl-1H-indole in lab experiments is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the function of this receptor. However, one limitation of using this compound is its partial agonist activity, which means that its effects may not be as strong as those of a full agonist.
Zukünftige Richtungen
There are many potential future directions for research on 1-Methoxy-2-phenyl-1H-indole. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its effects on cognitive function, which could have implications for the treatment of cognitive disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-Methoxy-2-phenyl-1H-indole involves the condensation of 2-phenylindole and dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-phenyl-1H-indole has been studied for its potential pharmacological properties, including its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition, and is a target for many psychiatric drugs.
Eigenschaften
CAS-Nummer |
16616-82-3 |
|---|---|
Produktname |
1-Methoxy-2-phenyl-1H-indole |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-methoxy-2-phenylindole |
InChI |
InChI=1S/C15H13NO/c1-17-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
ZHQNIQVOVQMVNI-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Kanonische SMILES |
CON1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Andere CAS-Nummern |
16616-82-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



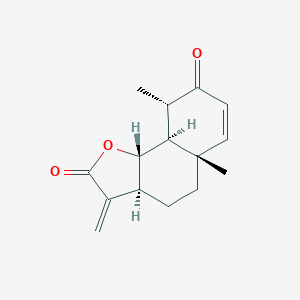
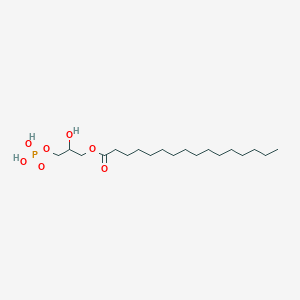
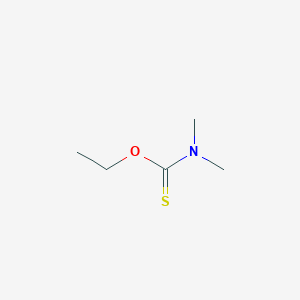
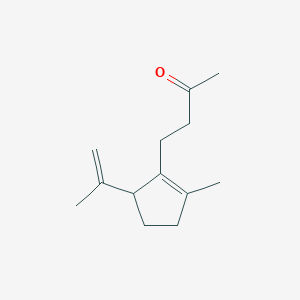
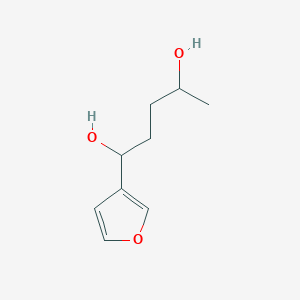
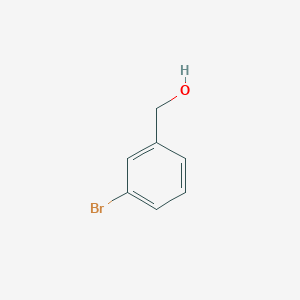
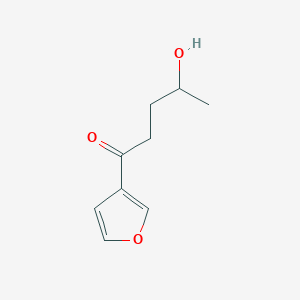
![13,13-Dibutyl-10,16-bis(3,4,5-trifluorophenyl)-13-azoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;bromide](/img/structure/B105408.png)
